molecular formula C18H19F2N3O B11202119 N-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

N-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B11202119
M. Wt: 331.4 g/mol
InChI Key: ZIDQBSOXRCGTOJ-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide typically involves the reaction of 3-fluoroaniline with 2-fluorobenzoyl chloride to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine.

Scientific Research Applications

N-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide
  • N-(3-bromophenyl)-2-[4-(2-bromophenyl)piperazin-1-yl]acetamide
  • N-(3-methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide

Uniqueness

N-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C18H19F2N3O

Molecular Weight

331.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C18H19F2N3O/c19-14-4-3-5-15(12-14)21-18(24)13-22-8-10-23(11-9-22)17-7-2-1-6-16(17)20/h1-7,12H,8-11,13H2,(H,21,24)

InChI Key

ZIDQBSOXRCGTOJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=CC=C2)F)C3=CC=CC=C3F

Origin of Product

United States

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